(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime
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Overview
Description
(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime is a heterocyclic compound that features a cyclopenta[b]pyridine core with an O-methyl oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as benzyl chloride . The reaction conditions often require the use of a base, such as triethylamine, and solvents like ethanol to facilitate the reaction and crystallization of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The cyclopenta[b]pyridine core provides structural stability and facilitates binding to specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in functional groups and substitution patterns.
Cyclopentanpyridine derivatives: These compounds have variations in the cyclopentane ring and pyridine substitutions.
Uniqueness
(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKWZMJPJWODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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